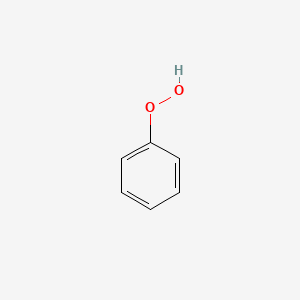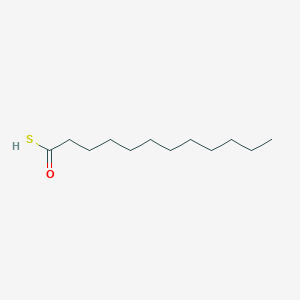
1-(3-Butoxypropyl)-3-hydroxy-2-methylpyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(3-Butoxypropyl)-3-hydroxy-2-methylpyridin-4-one is a chemical compound with a unique structure that combines a pyridone ring with a butoxypropyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Butoxypropyl)-3-hydroxy-2-methylpyridin-4-one typically involves the reaction of 3-hydroxy-2-methylpyrid-4-one with 3-butoxypropyl bromide under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), and a base like potassium carbonate is used to facilitate the reaction. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1-(3-Butoxypropyl)-3-hydroxy-2-methylpyridin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyridone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butoxypropyl side chain can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydropyridone derivative.
Substitution: Formation of substituted pyridone derivatives.
科学的研究の応用
1-(3-Butoxypropyl)-3-hydroxy-2-methylpyridin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials, such as polymers and coatings
作用機序
The mechanism of action of 1-(3-Butoxypropyl)-3-hydroxy-2-methylpyridin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes with the active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The butoxypropyl side chain enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
類似化合物との比較
Similar Compounds
- 1-(3-Butoxypropyl)-3-phenyl-2-thiourea
- 1-(3-Butoxypropyl)-3-butylthiourea
- N-(3-Butoxypropyl)-1-dodecanamine .
Uniqueness
1-(3-Butoxypropyl)-3-hydroxy-2-methylpyridin-4-one is unique due to its combination of a pyridone ring with a butoxypropyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C13H21NO3 |
|---|---|
分子量 |
239.31 g/mol |
IUPAC名 |
1-(3-butoxypropyl)-3-hydroxy-2-methylpyridin-4-one |
InChI |
InChI=1S/C13H21NO3/c1-3-4-9-17-10-5-7-14-8-6-12(15)13(16)11(14)2/h6,8,16H,3-5,7,9-10H2,1-2H3 |
InChIキー |
QZLIIDDTJJBNOA-UHFFFAOYSA-N |
正規SMILES |
CCCCOCCCN1C=CC(=O)C(=C1C)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-(6,7-dimethoxyquinolin-4-yloxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B8669453.png)



![Benzoic acid, 2-[[[(4-methylphenyl)amino]acetyl]amino]-](/img/structure/B8669475.png)




